Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Description
Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a pyrimidine ring with substituents at positions 2 (amino), 4 (methyl), 5 (ethyl ester), and 6 (oxo).
Properties
IUPAC Name |
ethyl 2-amino-4-methyl-6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-7(13)5-4(2)10-8(9)11-6(5)12/h3H2,1-2H3,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURHZMCFYALWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(NC1=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Biginelli Protocol with Guanidine
The Biginelli reaction, traditionally employing urea, β-keto esters, and aldehydes under acidic conditions, has been adapted to synthesize ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate by substituting urea with guanidine. This modification, known as the Atwal variant, directly introduces the 2-amino group.
In a representative procedure, ethyl acetoacetate (10.35 mmol), acetaldehyde (9.41 mmol), and guanidine hydrochloride (10.35 mmol) are refluxed in absolute ethanol with concentrated hydrochloric acid (1 mL) for 6 hours. The reaction proceeds via a three-component cyclocondensation mechanism, forming the dihydropyrimidine core. The crude product is precipitated by pouring the mixture into ice water, followed by filtration and recrystallization from ethanol. This method yields approximately 60–70% of the target compound, characterized by a melting point of 203°C.
Key Analytical Data :
Solvent and Catalytic Optimization
Recent studies highlight the role of solvent polarity and acid catalysts in enhancing reaction efficiency. Ethanol remains the solvent of choice due to its ability to solubilize guanidine and acetaldehyde while facilitating proton transfer. Catalytic systems using p-toluenesulfonic acid (PTSA) or Lewis acids like ceric ammonium nitrate (CAN) have shown improved yields (up to 78%) by accelerating imine formation and cyclization.
Post-Synthetic Modification Approaches
Chlorination-Amination of 2-Oxo Precursors
A two-step strategy involves synthesizing ethyl 2-chloro-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate followed by amination. The initial step employs phosphorus oxychloride (POCl3) to convert the 2-oxo group of a Biginelli adduct into a chloro substituent.
Procedure :
- Chlorination : A solution of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (3.87 mmol) in POCl3 (38.71 mmol) is heated at 120°C for 2 hours. Excess POCl3 is removed under vacuum, yielding the 2-chloro intermediate.
- Amination : The chloro derivative is reacted with aqueous ammonia (25% w/v) in 1,4-dioxane at 100°C for 12 hours. The product is isolated via extraction with ethyl acetate and recrystallized from ethanol, achieving a 50–65% yield.
Comparative Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Chlorination | POCl3 | 120°C, 2 h | 85 |
| Amination | NH3 (aq), 1,4-dioxane | 100°C, 12 h | 65 |
Thioxo Intermediate Derivatization
Thiourea-based Biginelli adducts serve as versatile precursors for 2-amino derivatives. For instance, ethyl 6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes methylation with dimethyl sulfate to form a methylthio intermediate, which is subsequently displaced by ammonia under basic conditions.
Procedure :
- Methylation : The thioxo compound (0.1 mol) is refluxed with dimethyl sulfate (0.3 mol) in ethanol for 1 hour.
- Amination : The methylthio intermediate is treated with ammonium hydroxide (28% w/v) at 0°C, yielding the 2-amino product after refrigeration and filtration.
Challenges :
- Competing hydrolysis of the methylthio group necessitates strict temperature control (<5°C).
- Yields are moderate (50–60%) due to side reactions forming sulfonic byproducts.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. A protocol combining ethyl acetoacetate, acetaldehyde, and guanidine in ethanol under microwave conditions (300 W, 100°C) achieves 85% yield within 30 minutes. This method minimizes decomposition pathways observed in prolonged reflux.
Solid-Phase Synthesis
Immobilizing the β-keto ester on Wang resin enables a traceless synthesis strategy. After cyclocondensation with acetaldehyde and guanidine, the product is cleaved from the resin using trifluoroacetic acid (TFA), yielding 70–75% purity after HPLC purification. This approach is scalable but requires specialized equipment.
Analytical Characterization
Spectroscopic Validation
1H NMR : The C4-H proton appears as a singlet at δ 5.14–5.60, while the ethyl ester group resonates as a quartet at δ 3.98–4.50. The 2-amino protons are observed as broad singlets at δ 7.73–9.19, confirming successful functionalization.
13C NMR : Key signals include δ 165.7 (C=O ester), 152.5 (C6=O), and 54.4 (C4-CH3).
MS (ESI+) : The molecular ion peak at m/z 261.28 ([M+H]+) correlates with the molecular formula C9H13N3O3.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals ≥95% purity for most synthetic batches. Residual solvents (e.g., ethanol, POCl3) are quantified via gas chromatography (GC), adhering to ICH guidelines.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Biginelli-Guanidine | 60–70 | 90–95 | High | Moderate |
| Chlorination-Amination | 50–65 | 85–90 | Moderate | Low |
| Microwave-Assisted | 85 | 95 | High | High |
| Solid-Phase | 70–75 | 98 | Low | Very High |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHNO
Molecular Weight : 182.19 g/mol
The compound features a pyrimidine ring with various functional groups that contribute to its biological activity. The presence of an amino group and a carboxylate moiety enhances its reactivity and potential interactions with biological targets.
Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has shown promise in several biological applications:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential role in cancer therapy.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with cancer progression and other diseases, providing insights into its therapeutic mechanisms.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues differ in substituents at positions 2, 4, and 6, as well as the ester group at position 3. These variations significantly influence physicochemical properties and bioactivity.
Physicochemical and Crystallographic Properties
- Melting Points : DHPM derivatives with bulky substituents (e.g., phenyl, trimethoxyphenyl) exhibit higher melting points (>400 K) due to enhanced π-π stacking .
- Optical Activity: Glycosylated DHPMs (e.g., ) show significant optical rotation ([α]D up to +62°), whereas non-chiral derivatives (e.g., ) are racemic .
- Crystal Packing : Puckered pyrimidine rings (e.g., ) and C–H···O hydrogen bonds stabilize crystal lattices, influencing solubility and bioavailability .
Biological Activity
Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
This compound can be synthesized through various methods involving pyrimidine derivatives. The compound typically exhibits a white to off-white crystalline appearance with a molecular weight of approximately 198.21 g/mol. It is soluble in organic solvents like ethanol and has a purity level often exceeding 95% in commercial preparations .
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 value for COX-2 inhibition was reported to be comparable to that of established anti-inflammatory drugs like celecoxib .
2. Anticancer Activity
The compound has also shown promise in anticancer applications. Research indicates that derivatives similar to ethyl 2-amino-4-methyl-6-oxo have exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). For instance, one study reported IC50 values ranging from 0.87 to 12.91 μM against MCF-7 cells, demonstrating superior activity compared to standard chemotherapeutics like 5-Fluorouracil .
3. Antiviral Properties
Emerging evidence suggests that certain pyrimidine derivatives possess antiviral activity. Ethyl 2-amino-4-methyl-6-oxo has been evaluated for its effectiveness against influenza viruses, showing significant reductions in viral load in infected models . This highlights its potential as a candidate for antiviral drug development.
Structure-Activity Relationship (SAR)
The biological activity of ethyl 2-amino-4-methyl-6-oxo is closely linked to its molecular structure. Modifications at specific positions on the pyrimidine ring can enhance or diminish its pharmacological effects:
| Position | Modification | Effect |
|---|---|---|
| 2 | Electron-donating groups | Increased anti-inflammatory activity |
| 4 | Aromatic substitutions | Enhanced anticancer properties |
| 5 | Alkyl groups | Improved solubility |
These findings underscore the importance of SAR studies in optimizing the efficacy of pyrimidine-based compounds .
Case Studies
Several case studies have documented the biological effects of ethyl 2-amino derivatives:
- Inflammation Model : In a carrageenan-induced paw edema model, compounds related to ethyl 2-amino showed significant reductions in edema comparable to indomethacin, establishing their potential as anti-inflammatory agents .
- Cancer Cell Line Studies : In vitro testing on MCF-7 and MDA-MB-231 breast cancer cells revealed that ethyl 2-amino derivatives induced apoptosis and inhibited cell proliferation more effectively than traditional treatments .
- Toxicology Assessments : Subacute toxicity studies conducted in healthy mice indicated a favorable safety profile for oral administration of certain derivatives at high doses without significant adverse effects .
Q & A
Basic Research Questions
Q. What are the key steps in designing a multi-step synthesis route for this compound?
- Methodological Answer :
- Step 1 : Utilize the Biginelli reaction with substituted aldehydes, thiourea, and ethyl acetoacetate in ethanol under reflux (351 K for 2 h) to form the dihydropyrimidine scaffold .
- Step 2 : Functionalize the thiol group via nucleophilic substitution with ethyl chloroacetate in ethanol, using pyridine as a base (reflux for 4 h) .
- Step 3 : Optimize yields (e.g., 45–61%) by controlling solvent polarity (ethanol/acetic acid) and reaction time, as seen in analogous syntheses .
- Key Tools : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., ethyl acetate/ethanol mixtures) .
Q. Which analytical techniques are critical for characterizing intermediates and the final product?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign signals for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and ester carbonyls (δ 165–175 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 253.1) .
Q. How can reaction conditions be optimized for improved yield and purity?
- Methodological Answer :
- Temperature Control : Reflux in ethanol (351 K) minimizes side reactions .
- Catalyst Use : Sulfamic acid or triethylamine enhances reaction rates in Biginelli-type condensations .
- Solvent Selection : Polar aprotic solvents (e.g., acetic acid) improve solubility of intermediates .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR and X-ray crystallography data to resolve ambiguities (e.g., confirm dihydropyrimidine ring puckering via C5 deviation analysis) .
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and match experimental shifts .
- Case Study : Discrepancies in carbonyl signals may arise from tautomerism; stabilize specific tautomers via pH control .
Q. What strategies enhance the compound’s solubility for pharmacological testing?
- Methodological Answer :
- Salt Formation : React with HCl or sodium hydroxide to generate water-soluble salts .
- Co-Solvent Systems : Use DMSO/water mixtures (e.g., 10% v/v) for in vitro assays .
- Structural Modification : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions .
Q. How to refine crystal structures using SHELX software?
- Methodological Answer :
- Data Input : Integrate X-ray diffraction data (e.g., CIF files) into SHELXL for least-squares refinement .
- Parameterization : Assign anisotropic displacement parameters (ADPs) for non-H atoms and constrain H-atoms via riding models .
- Validation : Check for R-factor convergence (<0.05) and validate geometry using PLATON .
Q. How to assess thermal stability and phase transitions of the compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples at 10 K/min under N₂ to determine decomposition onset (>200°C) .
- Differential Scanning Calorimetry (DSC) : Identify melting points (e.g., 427–428 K) and polymorphic transitions .
Q. What computational approaches predict biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase) with a grid box centered on active sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- Pharmacophore Mapping : Align with known inhibitors using LigandScout to identify critical interactions (e.g., hydrogen bonds with Ser49) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
